molecular formula C10H22N2 B6590399 2-(3,5-Dimethylpiperidin-1-YL)propan-1-amine CAS No. 1052552-09-6

2-(3,5-Dimethylpiperidin-1-YL)propan-1-amine

Cat. No.: B6590399
CAS No.: 1052552-09-6
M. Wt: 170.30 g/mol
InChI Key: WGEAIYISKQEKLT-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylpiperidin-1-YL)propan-1-amine: is a chemical compound with the molecular formula C10H22N2 . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethylpiperidin-1-YL)propan-1-amine typically involves the reaction of 3,5-dimethylpiperidine with a suitable alkylating agent. One common method is the alkylation of 3,5-dimethylpiperidine with 1-bromo-3-chloropropane under basic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Dimethylpiperidin-1-YL)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 2-(3,5-Dimethylpiperidin-1-YL)propan-1-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential effects on biological systems. It may be used in the development of new drugs or as a tool to study biochemical pathways .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit pharmacological activities such as analgesic, anti-inflammatory, or antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be involved in the synthesis of polymers, resins, and other industrial products .

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylpiperidin-1-YL)propan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound can modulate biochemical pathways, leading to various physiological effects. For example, it may inhibit or activate specific enzymes, alter receptor signaling, or affect ion transport across cell membranes .

Comparison with Similar Compounds

Uniqueness: 2-(3,5-Dimethylpiperidin-1-YL)propan-1-amine is unique due to its specific substitution pattern on the piperidine ringThe presence of the dimethyl groups at positions 3 and 5 of the piperidine ring may enhance its stability and alter its interaction with biological targets .

Biological Activity

2-(3,5-Dimethylpiperidin-1-yl)propan-1-amine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article delves into the compound's biological interactions, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H20_{20}N, with a molecular weight of approximately 170.3 g/mol. Its structure features a piperidine ring with two methyl substitutions at the 3 and 5 positions, contributing to its unique reactivity and biological properties .

Biological Activities

Research indicates that this compound exhibits various biological activities through its interactions with specific receptors and enzymes. Here are some key aspects:

  • Neurotransmitter Modulation : The compound may influence neurotransmission pathways by binding to neurotransmitter receptors. This could potentially lead to effects on mood, cognition, and pain perception .
  • Receptor Interactions : Preliminary studies suggest that this compound can interact with serotonin (SERT), norepinephrine (NET), and histamine (H3_3) receptors. For instance, compounds structurally similar to this one have shown high affinity for these receptors, indicating a potential role in treating conditions like depression and anxiety .

The mechanisms through which this compound exerts its effects may involve:

  • Agonistic or Antagonistic Activity : Depending on the specific receptor target, the compound could act as either an agonist or antagonist, modulating receptor activity and influencing various biochemical pathways .
  • Signal Transduction Pathways : The compound's ability to alter receptor activity may engage multiple signaling pathways involved in cellular responses to stimuli, which is crucial for developing therapeutic agents targeting neurological disorders .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it can be compared to other piperidine derivatives:

Compound NameStructural Features
1-(3,5-Dimethylpiperidin-1-yl)ethan-2-amineSimilar piperidine ring; shorter alkyl chain
1-(3,5-Dimethylpiperidin-1-yl)butan-2-amineLonger alkyl chain than propan derivative
1-(3,5-Dimethylpiperidin-1-yl)pentan-2-amineFurther extension of alkyl chain

These compounds share a common piperidine framework but differ in their alkyl chain lengths and substitution patterns, which can significantly influence their biological properties .

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of similar compounds:

  • Antidepressant Activity : A study demonstrated that certain amphetamine derivatives with piperidine structures showed significant antidepressant effects through modulation of SERT and NET activities .
  • Cancer Research : Investigations into peptide interactions in cancer progression highlighted how compounds similar to this compound could influence tumor cell behavior by affecting signaling pathways involved in cell migration and apoptosis .

Properties

IUPAC Name

2-(3,5-dimethylpiperidin-1-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-8-4-9(2)7-12(6-8)10(3)5-11/h8-10H,4-7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEAIYISKQEKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(C)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501296607
Record name β,3,5-Trimethyl-1-piperidineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052552-09-6
Record name β,3,5-Trimethyl-1-piperidineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1052552-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β,3,5-Trimethyl-1-piperidineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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